Stenbolone

Anabolic-androgenic steroid pharmacology Tissue-selective androgen receptor modulation Myotrophic:androgenic index

Stenbolone (CAS 5197-58-0) is a 2-methyl-Δ¹-DHT anabolic–androgenic steroid reference standard bridging the SAR gap between 1-testosterone (Δ¹ only) and drostanolone (2α-methyl). Procured exclusively for analytical method validation (GC/MS, LC-MS/MS), forensic toxicology, doping control, and androgen receptor pharmacology research. The 2-methyl group confers 5α-reductase resistance, making it essential for metabolic stability studies. Not for human use. Schedule III controlled substance; DEA license required for US procurement.

Molecular Formula C20H30O2
Molecular Weight 302.5 g/mol
CAS No. 5197-58-0
Cat. No. B1681136
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameStenbolone
CAS5197-58-0
SynonymsStenbolone;  Estembolona;  Stenbolonum
Molecular FormulaC20H30O2
Molecular Weight302.5 g/mol
Structural Identifiers
SMILESCC1=CC2(C(CCC3C2CCC4(C3CCC4O)C)CC1=O)C
InChIInChI=1S/C20H30O2/c1-12-11-20(3)13(10-17(12)21)4-5-14-15-6-7-18(22)19(15,2)9-8-16(14)20/h11,13-16,18,22H,4-10H2,1-3H3/t13-,14-,15-,16-,18-,19-,20-/m0/s1
InChIKeyGYBGISLVORKLBN-YNZDMMAESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Stenbolone (CAS 5197-58-0): Technical Profile and Procurement Reference for the 2-Methyl-1-DHT Anabolic Steroid Research Compound


Stenbolone (CAS 5197-58-0) is a synthetic anabolic–androgenic steroid (AAS) belonging to the dihydrotestosterone (DHT) structural family, specifically identified as 2-methyl-5α-androst-1-en-17β-ol-3-one (2-methyl-1-DHT) [1]. It is structurally distinguished by a 2-methyl group combined with a Δ¹ double bond in the A-ring, placing it between 1-testosterone (Δ¹-DHT) and drostanolone (2α-methyl-DHT) in the steroid pharmacophore space [2]. The compound was patented by Schering AG but never marketed as a standalone pharmaceutical; its C17β acetate ester prodrug (stenbolone acetate) was commercialized in Spain as Anatrofin/Stenobolone for depot intramuscular injection [3]. Stenbolone is currently classified as a Schedule III controlled substance (anabolic steroid) and is primarily procured for analytical reference standards, forensic toxicology, and structure-activity relationship (SAR) research in androgen receptor pharmacology .

Why Stenbolone Cannot Be Substituted with Oxandrolone, 1-Testosterone, or Methylstenbolone in Research Applications


Stenbolone occupies a narrow and distinct position in the DHT-derived anabolic steroid continuum that is not interchangeable with structurally or functionally adjacent compounds. Oxandrolone—a 2-oxa-17α-methyl-DHT derivative—exhibits a substantially higher and overlapping anabolic potency range (322–630% of testosterone) compared to stenbolone acetate (267–332%), but with markedly lower androgenic activity (24% vs. 107–144% of testosterone), indicating divergent tissue selectivity profiles that preclude substitution in androgen receptor activation studies [1]. 1-Testosterone (Δ¹-DHT) shares the Δ¹ double bond with stenbolone but lacks the 2-methyl group, which has been shown in SAR literature to confer resistance to 5α-reductase metabolism and prolong receptor occupancy [2]. Methylstenbolone (17α-methyl-stenbolone) introduces a C17α-alkyl group that dramatically alters hepatic metabolism and hepatotoxicity risk compared to the parenteral stenbolone acetate ester formulation [3]. These structural variations produce non-equivalent pharmacological signatures in terms of anabolic:androgenic dissociation, metabolic stability, and tissue-specific androgen receptor transactivation that cannot be extrapolated from one compound to another without experimental verification [4].

Quantitative Differentiation Evidence: Stenbolone vs. Structural Analogs in Anabolic:Androgenic Ratio, Metabolism, and Formulation


Anabolic:Androgenic Ratio Comparison: Stenbolone Acetate vs. Oxandrolone

In standardized castrated rat assays measuring ventral prostate (androgenic) and levator ani (anabolic) weight changes relative to testosterone (=100), stenbolone acetate (Anatrofin) demonstrates an androgenic range of 107–144% and anabolic range of 267–332% of testosterone. In contrast, oxandrolone (Anavar) exhibits substantially lower androgenic activity (24%) while maintaining comparable or higher anabolic potency (322–630% of testosterone) [1]. The 5α-dihydrotestosterone backbone of stenbolone confers a distinct androgen receptor binding conformation compared to the 2-oxa-DHT scaffold of oxandrolone, resulting in differential co-regulator recruitment profiles that translate to the observed ratio differences [2].

Anabolic-androgenic steroid pharmacology Tissue-selective androgen receptor modulation Myotrophic:androgenic index

Structural SAR Differentiation: 2-Methyl-Δ¹-DHT vs. Unmethylated 1-Testosterone

Stenbolone (2-methyl-Δ¹-DHT) incorporates two critical A-ring modifications—a Δ¹ double bond and a 2-methyl group—whereas 1-testosterone (Δ¹-DHT, dihydroboldenone) contains only the Δ¹ modification without C2 substitution [1]. The 2-methyl group in stenbolone is documented to confer resistance to 5α-reductase-mediated A-ring reduction, a metabolic pathway that inactivates 1-testosterone in androgen-sensitive tissues expressing this enzyme [2]. While direct comparative metabolic stability data for stenbolone vs. 1-testosterone are not publicly available, the broader SAR literature establishes that 2-alkyl substitution in 3-keto-Δ⁴ or 3-keto-Δ¹ steroids sterically hinders 5α-reductase access to the A-ring, prolonging receptor-active half-life in target tissues [3].

Steroid structure-activity relationship A-ring modification 5α-reductase metabolism

Anabolic Potency Differential: Stenbolone vs. 17α-Methylated Derivative Methylstenbolone

Methylstenbolone (2,17α-dimethyl-Δ¹-DHT) is the 17α-methylated oral derivative of stenbolone. According to compiled comparative data, methylstenbolone exhibits similar androgenic activity to stenbolone but only approximately half the anabolic potency [1]. This potency reduction is attributed to the 17α-methyl group altering androgen receptor transactivation efficiency and introducing hepatic first-pass metabolic liabilities not present with the parenteral stenbolone acetate ester formulation [2]. The anabolic activity of methylstenbolone has been independently characterized as approximately two-thirds to three-quarters that of methyl-1-testosterone in castrated rat assays, further corroborating the rank-order potency reduction relative to non-17α-alkylated DHT derivatives [3].

17α-alkylation SAR Oral vs. parenteral bioavailability Anabolic potency scaling

Formulation-Dependent Differentiation: Stenbolone Acetate Ester vs. Stenbolone Base for Research Applications

Stenbolone acetate (USAN, brand names Anatrofin/Stenobolone) is a C17β acetate ester prodrug formulated specifically for depot intramuscular injection, providing sustained release pharmacokinetics [1]. The free alcohol stenbolone base (CAS 5197-58-0) is not a marketed pharmaceutical but serves as the analytical reference standard for forensic and doping control laboratories . Published GC/MS methods for urinary metabolite identification of stenbolone acetate in humans document distinct metabolic signatures including 18-hydroxylated metabolites, which are required for accurate interpretation of anti-doping analyses [2]. This formulation distinction is critical: the ester prodrug delivers the active moiety (stenbolone) via slow hydrolysis from the injection depot, whereas the base compound is used exclusively for calibrating analytical instrumentation and as a synthetic intermediate.

Prodrug formulation Depot injection pharmacokinetics Analytical reference standards

Evidence-Based Application Scenarios for Stenbolone Procurement in Research and Analytical Settings


Androgen Receptor Structure-Activity Relationship Studies: A-Ring Modification SAR

Stenbolone serves as a critical reference compound in systematic SAR investigations of A-ring modifications on androgen receptor pharmacology. Its 2-methyl-Δ¹-DHT scaffold bridges the structural gap between 1-testosterone (Δ¹ only) and drostanolone (2α-methyl-Δ⁰), enabling researchers to isolate the contributions of the 2-methyl group and Δ¹ double bond to receptor binding affinity, co-regulator recruitment, and transcriptional activation [1]. The compound's intermediate anabolic:androgenic ratio profile (107–144% androgenic, 267–332% anabolic relative to testosterone) provides a graded comparator for assessing how A-ring substitutions modulate tissue selectivity relative to oxandrolone (low androgenic) and unmodified DHT (high androgenic) [2].

Forensic Toxicology and Anti-Doping Analytical Method Development

Stenbolone base (CAS 5197-58-0) is procured as an analytical reference standard for developing and validating GC/MS and LC-MS/MS methods to detect stenbolone acetate misuse in sports doping control and forensic casework. Published studies have characterized the 18-hydroxylated urinary metabolites of stenbolone, which are required for accurate identification of exposure [3]. The compound's Schedule III controlled status and inclusion in WADA prohibited lists necessitate certified reference materials for calibration, method validation, and proficiency testing in accredited toxicology laboratories .

Comparative Metabolism Studies: 5α-Reductase Resistance Phenotype

Researchers investigating the metabolic fate of 2-alkyl-substituted 3-keto steroids utilize stenbolone as a model compound to study 5α-reductase resistance. The 2-methyl group in stenbolone sterically hinders A-ring reduction by 5α-reductase, a property inferred from class-level SAR of 2-alkylated DHT derivatives [4]. Comparative metabolic profiling of stenbolone vs. 1-testosterone (which lacks 2-alkyl protection) in tissue-specific models can quantify the contribution of 2-substitution to metabolic stability and receptor occupancy duration, with implications for designing tissue-selective androgen receptor modulators with prolonged local activity [5].

Parenteral vs. Oral Androgen Bioavailability Comparative Pharmacology

Stenbolone acetate (parenteral depot ester) and methylstenbolone (oral 17α-alkylated derivative) constitute a matched structural pair for investigating the impact of delivery route and 17α-alkylation on pharmacokinetics, hepatotoxicity, and anabolic efficacy. The documented ~2-fold reduction in anabolic potency for methylstenbolone relative to stenbolone, despite similar androgenic activity, provides a quantifiable endpoint for studies examining how D-ring modification alters androgen receptor transactivation efficiency independent of A-ring structure [6]. This experimental design isolates formulation-dependent variables from core pharmacophore activity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

50 linked technical documents
Explore Hub


Quote Request

Request a Quote for Stenbolone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.